3-(4-ethoxyphenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-ethoxyphenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[3,2-d]pyrimidine core.
Substitution Reactions:
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and various catalysts are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(4-ethoxyphenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antitubercular agent, showing significant activity against Mycobacterium tuberculosis.
Biological Research: It is used in studies to understand its cytotoxicity and potential therapeutic effects on various cell lines.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, its antitubercular activity is attributed to its ability to inhibit key enzymes in the Mycobacterium tuberculosis bacterium, disrupting essential metabolic processes . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and have been studied for their antitubercular and cytotoxic activities.
Benzo[4,5]thieno[2,3-b]pyridine Derivatives: These compounds are used as host materials for high-efficiency OLEDs and share structural similarities with thienopyrimidinones.
Uniqueness
3-(4-ethoxyphenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which confer distinct biological and chemical properties
Properties
Molecular Formula |
C22H20N2O3S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20N2O3S/c1-3-27-18-10-8-17(9-11-18)24-21(25)20-19(12-13-28-20)23(22(24)26)14-16-7-5-4-6-15(16)2/h4-13H,3,14H2,1-2H3 |
InChI Key |
RNUDPSVPPARCTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4C |
Origin of Product |
United States |
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